2-Cyanopyridine fundamental properties and reactivity
2-Cyanopyridine fundamental properties and reactivity
An In-depth Technical Guide to 2-Cyanopyridine: Core Properties, Reactivity, and Applications
Introduction
2-Cyanopyridine, also known as picolinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a nitrile (-C≡N) group.[1][2][3] This arrangement of a Lewis basic nitrogen atom in the aromatic ring and a reactive cyano group makes 2-cyanopyridine a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties and reactivity profile have established it as a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[4][5][6]
This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the fundamental properties, characteristic reactivity, and key applications of 2-cyanopyridine. It provides field-proven insights into its handling, synthesis, and derivatization, grounded in authoritative scientific data.
Part 1: Fundamental Properties
The physical and chemical characteristics of 2-cyanopyridine are foundational to its application and handling. It exists as a white to tan, low-melting crystalline solid or liquid with a distinctive almond-like odor.[1][3][4][6][7]
Physical and Chemical Data
A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 100-70-9 | [5][8] |
| Molecular Formula | C₆H₄N₂ | [1][3][5] |
| Molecular Weight | 104.11 g/mol | [1][3][5] |
| Appearance | White to brown low-melting crystalline solid | [1][4][5] |
| Odor | Almond-like | [1][3][7] |
| Melting Point | 24-27 °C (lit.) | [1][8][9] |
| Boiling Point | 212-215 °C (lit.) | [1][8] |
| Density | 1.081 g/mL at 25 °C (lit.) | [1][8] |
| Solubility | Water: 67 g/L at 20°C. Soluble in ethanol, ether, benzene, chloroform. | [2][4][10][11] |
| pKa (of conjugate acid) | -0.26 (25 °C) | [1][12] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1][8] |
The low pKa value indicates that the pyridine nitrogen is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a direct consequence of the strong electron-withdrawing effect of the adjacent cyano group, which reduces the electron density on the nitrogen atom, making it less available for protonation.
Structural and Spectroscopic Profile
Unambiguous identification and quality control of 2-cyanopyridine rely on its unique spectroscopic fingerprint.
Molecular Structure of 2-Cyanopyridine
Caption: Molecular structure of 2-Cyanopyridine (Picolinonitrile).
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton chemical shifts are highly informative for confirming the substitution pattern. The electron-withdrawing cyano group deshields the adjacent protons, shifting them downfield.
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H6 | ~8.74 | ddd, J = 4.8, 1.7, 1.0 Hz |
| H4 | ~7.88 | td, J = 7.8, 1.7 Hz |
| H5 | ~7.75 | d, J = 7.8 Hz |
| H3 | ~7.58 | ddd, J = 7.8, 4.8, 1.0 Hz |
| (Note: Data acquired in CDCl₃ at 300 MHz. Shifts and couplings are approximate and can vary.[13]) |
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional group.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C≡N Stretch | 2220 - 2240 | Strong, sharp absorption, characteristic of nitriles |
| C=N, C=C Stretch | 1400 - 1600 | Multiple bands, characteristic of the pyridine ring |
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is typically observed at m/z = 104.[14]
-
Crystal Structure: In the solid state, 2-cyanopyridine molecules arrange into stacking layers.[12] The packing is influenced by weak hydrogen bonds and π-π stacking interactions, which are crucial for the design of co-crystals in materials science.[10][12]
Part 2: Reactivity and Synthesis
The reactivity of 2-cyanopyridine is governed by the interplay between the pyridine ring and the cyano group, making it a versatile synthetic intermediate.
Synthesis of 2-Cyanopyridine
The industrial production of 2-cyanopyridine is dominated by the vapor-phase ammoxidation of 2-methylpyridine (also known as 2-picoline).[10] This process involves the reaction of 2-picoline with ammonia and oxygen over a heterogeneous catalyst at high temperatures.
Another key synthetic route involves the direct cyanation of pyridine, often requiring activation of the ring. A common laboratory-scale approach is the formation of a pyridine N-oxide, which activates the 2- and 4-positions towards nucleophilic attack by a cyanide source, followed by deoxygenation to yield the final product.[10]
Key Reactions
Reactions of the Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.
Hydrolysis of 2-Cyanopyridine to Picolinic Acid
Caption: Reaction pathway for the hydrolysis of 2-cyanopyridine.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields picolinamide, while complete hydrolysis gives picolinic acid. This is a fundamental route to picolinic acid derivatives, which are important ligands in coordination chemistry and precursors for pharmaceuticals.
-
Reduction: The cyano group can be reduced to a primary amine (2-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This product is a valuable bidentate ligand.
-
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbon of the nitrile group to form ketones after acidic workup.
Reactions of the Pyridine Ring: The electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the 4- and 6-positions.
Coordination Chemistry: 2-Cyanopyridine acts as a ligand in coordination chemistry, typically binding to metal centers through the pyridine nitrogen. The nitrile nitrogen can also participate in bridging interactions, leading to the formation of polynuclear complexes.
Part 3: Applications in Research and Industry
The synthetic accessibility and versatile reactivity of 2-cyanopyridine make it a cornerstone intermediate in several high-value sectors.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of rimiterol hydrobromide, a short-acting β2-adrenergic receptor agonist used as a bronchodilator for treating respiratory conditions.[1][3][5]
-
Agrochemicals: The compound serves as a building block in the synthesis of certain pesticides and herbicides.[5]
-
Human and Animal Nutrition: 2-Cyanopyridine is a precursor for the synthesis of picolinic acid, which is then used to produce chromium and zinc picolinate.[3][6] These coordination complexes are used as nutritional supplements due to their high bioavailability.
-
Dyes and Pigments: It is also employed as an intermediate in the manufacturing of specialty dyes and pigments.[1][5]
-
Materials Science: The ability of 2-cyanopyridine to form predictable hydrogen bonding and π-π stacking interactions makes it an excellent candidate for creating co-crystals with tailored physical properties, such as solubility and melting point, for pharmaceutical and materials science applications.[12]
Part 4: Safety, Handling, and Experimental Protocols
Safety and Hazard Profile
2-Cyanopyridine is a toxic compound that must be handled with appropriate safety precautions.
-
Toxicity: It is classified as harmful if swallowed and toxic in contact with skin.[1][15] The toxicity is partly attributed to the cyanide moiety.[4] It also causes serious eye irritation.[16]
-
Handling: Always handle 2-cyanopyridine inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][17] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][17]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][18] Keep away from oxidizing agents, heat, and sources of ignition.[11][15]
Experimental Protocol: Synthesis of a 2-Cyanopyridine Co-crystal
This protocol describes the synthesis of a co-crystal of 2-cyanopyridine with adipic acid, demonstrating its application in crystal engineering.[12] This process is a self-validating system where the formation of crystalline material indicates success.
Workflow for Co-crystal Synthesis and Analysis
Caption: Experimental workflow for co-crystal synthesis and characterization.
Objective: To prepare co-crystals of 2-cyanopyridine and adipic acid via slow evaporation from an aqueous solution.
Materials:
-
2-Cyanopyridine (Reagent grade, >99%)
-
Adipic acid
-
Deionized water
-
Glass vial, magnetic stirrer, hot plate
-
Vacuum filtration apparatus
Methodology:
-
Solution Preparation: In a clean glass vial, dissolve a specific amount of adipic acid in a minimal volume of hot deionized water with gentle stirring. The goal is to create a near-saturated solution.
-
Addition of Co-former: While the adipic acid solution is still warm, slowly add 2-cyanopyridine. A 3:1 stoichiometric ratio of 2-cyanopyridine to adipic acid has been reported to be effective.[12]
-
Crystallization: Loosely cap the vial and allow the solution to cool slowly to room temperature. Leave the vial undisturbed in a vibration-free location to allow for slow evaporation of the solvent over several days.
-
Isolation: Once suitable crystals have formed, isolate them from the mother liquor via vacuum filtration.
-
Washing and Drying: Gently wash the collected crystals with a small amount of cold deionized water to remove any residual soluble impurities. Allow the crystals to air-dry completely.
-
Characterization: The resulting crystals should be analyzed by techniques such as X-ray diffraction (XRD) to confirm the new crystalline phase, Differential Scanning Calorimetry (DSC) to determine the melting point, and IR spectroscopy to observe shifts in vibrational frequencies indicative of hydrogen bonding between the two components.
Causality Note: The choice of a slow cooling and evaporation method is critical. Rapid crystallization often traps solvent and leads to poorly formed, amorphous, or polycrystalline material. Slow, controlled crystal growth is necessary to obtain high-quality single crystals suitable for XRD analysis, which provides definitive proof of co-crystal formation.
Conclusion
2-Cyanopyridine is a compound of significant industrial and academic importance. Its value stems from the versatile reactivity of its nitrile group and the unique electronic properties imparted to the pyridine ring. A thorough understanding of its fundamental properties—from its spectroscopic signature to its reactivity profile—is essential for leveraging its full potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies evolve, the applications for this pivotal building block will undoubtedly continue to expand, reinforcing its role as a key component in the toolbox of the modern synthetic chemist.
References
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
-
Carlo Erba Reagents. (n.d.). 117090 - 2-Cyanopyridine - Safety Data Sheet. [Link]
-
AA Blocks. (n.d.). 100-70-9 | MFCD00006218 | 2-Cyanopyridine. [Link]
-
European Journal of Organic Chemistry. (2012). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]
-
Chemsrc. (2023). 2-cyanopyridine | CAS#:100-70-9. [Link]
-
PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. [Link]
Sources
- 1. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 2. CAS 100-70-9: 2-Cyanopyridine | CymitQuimica [cymitquimica.com]
- 3. chempanda.com [chempanda.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-cyanopyridine for pharma, Agrochemical & nutrition industry [jubilantingrevia.com]
- 7. 2-Cyanopyridine | 100-70-9 [amp.chemicalbook.com]
- 8. 2-吡啶甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-cyanopyridine | CAS#:100-70-9 | Chemsrc [chemsrc.com]
- 10. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 11. 2-Cyanopyridine, 99% | Fisher Scientific [fishersci.ca]
- 12. d-nb.info [d-nb.info]
- 13. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. echemi.com [echemi.com]
- 18. aablocks.com [aablocks.com]
